Pyromellitic acid
Overview
Description
Pyromellitic Acid, also known as 1,2,4,5-benzenetetracarboxylic acid, is a small molecule that belongs to the class of organic compounds known as tetracarboxylic acids and derivatives . These are carboxylic acids containing exactly four carboxyl groups . It is used as a curing agent, as an intermediate for powder coating, and a cross-linking agent for alkyd resin . It is also involved in the synthesis of polyimide and pyromellitic octyl .
Synthesis Analysis
This compound can be synthesized from commercially available pyromellitic dianhydride . The reaction involves heating the dianhydride with deionized water to reflux for 4 hours . After cooling the reaction to room temperature, the product is filtered, decolorized, and purified using deionized water and activated carbon .
Molecular Structure Analysis
The molecular formula of this compound is C10H6O8 . It has a molecular weight of 254.15 . The structure of this compound was characterized by spectroscopic analyses including Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H-NMR), carbon nuclear magnetic resonance (13C-NMR), and ultraviolet–visible spectroscopy (UV–Vis) .
Chemical Reactions Analysis
This compound can form complexes with magnesium and calcium ions . It can also undergo oxidative degradation through the application of electro-Fenton technology, leading to its total mineralization .
Physical and Chemical Properties Analysis
This compound is a white crystal powder . It has a specific gravity of 1.79 . It is slightly soluble in water, easily soluble in ethanol, and slightly soluble in ether .
Scientific Research Applications
Coordination Polymers
Pyromellitic acid has been used in the synthesis of coordination polymers. For instance, it has been combined with piperazine to create two new coordination polymers, which exhibit notable photoluminescence and have potential applications in luminescent materials (Ganesan & Natarajan, 2004).
Electrolyte Membranes in Batteries
A lithium poly(this compound borate) gel electrolyte membrane was synthesized for use in lithium-ion batteries. This membrane demonstrated high lithium ionic conductivity and good cyclability, making it a suitable material for battery applications (Xu et al., 2014).
Proton Dosimetry
This compound has been used in liquid fluorescence dosimeters for proton dosimetry. It has shown a linear correlation between fluorescence intensity and delivered energy dose, making it an effective detector for proton radiation (Nadrowitz et al., 2012).
Molecular Structure Analysis
The crystal and molecular structure of this compound dihydrate has been thoroughly studied, providing valuable insights into its chemical properties and potential applications (Takusagawa, Hirotsu, & Shimada, 1971).
Polymerization Processes
This compound has been utilized in reverse atom transfer radical polymerization of methyl methacrylate, showing its effectiveness in creating well-defined polymers (Wang, Zhu, Cheng, & Zhu, 2003).
Chemical Reactions with Chlorine and Aluminium Sulphate
The reactivity of this compound with chlorine and aluminum sulfate was investigated to understand its potential in water treatment processes (Khelili & Achour, 2015).
Photochromic and Electrochromic Devices
This compound is used in creating organic salts with photochromic properties, showing promise in developing dual-mode photochromic and intrinsically electrochromic devices (Abdinejad et al., 2020).
Sustainable Production
This compound has been synthesized sustainably from lignocellulose-derived materials, demonstrating an eco-friendly approach to producing this valuable compound (Hu et al., 2017).
Safety and Hazards
Pyromellitic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective equipment should be worn when handling it .
Future Directions
Mechanism of Action
Target of Action
Pyromellitic acid, a type of tetracarboxylic acid, primarily targets the Fumarate hydratase class II in Escherichia coli (strain K12) . Fumarate hydratase is an enzyme that catalyzes the reversible hydration/dehydration of fumarate to malate. It plays a key role in the tricarboxylic acid (TCA) cycle, which is central to energy production.
Mode of Action
It’s known that the compound can coordinate with various ions, such as zn2+ . This coordination could potentially influence the activity of the target enzyme, leading to changes in the biochemical reactions it catalyzes.
Result of Action
It has been used in studies as a selective precipitating titrant for lead (ii), indicating that it may have a role in binding and precipitating certain metal ions .
Action Environment
The action of this compound can be influenced by the ionic environment. For instance, it has been shown to coordinate with Zn2+ under various ionic conditions . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as pH and the presence of other ions.
Biochemical Analysis
Biochemical Properties
Pyromellitic acid is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is used in various applications, including as an eluent in anion chromatography and forming complexes with magnesium and calcium ions . It is also used as a curing agent, an intermediate for powder coating, and a cross-linking agent for alkyd resin .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that the compound can interact with certain enzymes. For instance, it has been reported to interact with Fumarate hydratase class II in Escherichia coli .
Molecular Mechanism
It has been suggested that the electrogeneration of hydroxyl radicals leads to the oxidative degradation of the benzene polycarboxylic acids until their total mineralization .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used in the synthesis of polyimide and pyromellitic octyl . The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively reported.
Metabolic Pathways
This compound is not involved in any known metabolic pathways .
Properties
IUPAC Name |
benzene-1,2,4,5-tetracarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYIDZMCFTVVTJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
148-04-9 (tetra-hydrochloride salt) | |
Record name | Pyromellitic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8044466 | |
Record name | Pyromellitic acid | |
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Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | Pyromellitic acid | |
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CAS No. |
89-05-4 | |
Record name | Pyromellitic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyromellitic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089054 | |
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Record name | Pyromellitic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02749 | |
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Record name | PYROMELLITIC ACID | |
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Record name | 1,2,4,5-Benzenetetracarboxylic acid | |
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Record name | Pyromellitic acid | |
Source | EPA DSSTox | |
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Record name | Benzene-1,2,4,5-tetracarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.708 | |
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Record name | PYROMELLITIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9UXG2U6ZU | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pyromellitic acid?
A1: this compound, also known as 1,2,4,5-benzenetetracarboxylic acid, has the molecular formula C10H6O8 and a molecular weight of 254.15 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers utilize various techniques like Fourier Transform Infrared Spectroscopy (FTIR) [, , , ], Nuclear Magnetic Resonance (NMR) [], and X-ray diffraction (XRD) [, , , ] for characterizing this compound and its complexes. FTIR helps identify functional groups, NMR provides insights into the proton environments, and XRD reveals crystal structures.
Q3: How does the structure of this compound contribute to its use in high-temperature polymers?
A3: this compound serves as a precursor to pyromellitic dianhydride (PMDA), a key component in synthesizing high-temperature resistant polymers like polyimides [, , , , ]. The rigid aromatic ring and the four carboxylic acid groups in PMDA enable the formation of strong imide bonds with diamines, contributing to the exceptional thermal stability of these polymers.
Q4: Can this compound be used in aqueous systems?
A4: While this compound exhibits limited solubility in water, researchers have explored its use in aqueous environments. For instance, one study investigated the adsorption of trimellitic and pyromellitic acids from aqueous solutions onto polyaniline []. This research highlights the potential application of this compound in water treatment processes.
Q5: Does this compound exhibit any catalytic activity?
A5: Although not a traditional catalyst, researchers have explored the catalytic potential of this compound complexes. In one study, a copper(II)-aminoalcohol-pyromellitic acid complex demonstrated catalytic efficiency in cycloalkane functionalization reactions, including oxidation and hydrocarboxylation []. This finding suggests potential applications for this compound-based complexes in organic synthesis.
Q6: Have computational methods been employed to study this compound and its derivatives?
A6: Yes, computational studies have provided valuable insights into the properties of this compound and its derivatives. For example, researchers employed AM1 and MINDO semi-empirical methods to calculate chemical quantum parameters, enhancing the understanding of adsorption mechanisms onto polyaniline [].
Q7: How do different factors impact the stability of this compound and its derivatives?
A7: Research suggests that factors like temperature, pH, and the presence of catalysts can influence the stability of this compound and its derivatives. For example, heating crude this compound in the absence of acetic anhydride converts a portion to pyromellitic dianhydride, impacting the product's purity and stability []. Understanding these factors is crucial for developing stable formulations and optimizing synthesis processes.
Q8: What analytical methods are available for the quantification of this compound?
A8: Several methods have been developed for analyzing this compound, showcasing its significance in various fields. Researchers have employed techniques like high-performance liquid chromatography (HPLC) [, ] and gas chromatography [] for quantifying this compound in different matrices, including crude PMDA and wastewater. These methods offer valuable tools for monitoring and controlling this compound levels in industrial processes and environmental samples.
Q9: What is the environmental fate of this compound?
A9: While the provided research does not delve into the environmental degradation of this compound, one study focuses on recovering it from wastewater []. This indicates a potential pathway for managing this compound waste and minimizing its environmental impact. Further research on its biodegradability and potential ecotoxicological effects is crucial to ensure its responsible use and disposal.
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